3,5-Difluoro-2-methylbenzenesulfonamide
Overview
Description
3,5-Difluoro-2-methylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position on the benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methylbenzenesulfonamide typically involves the sulfonation of 3,5-difluoro-2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.
Scientific Research Applications
3,5-Difluoro-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This mechanism is particularly relevant in the context of antibacterial activity, where the compound can inhibit bacterial enzymes essential for survival.
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but lacks the methyl group at the 2 position.
2-Methylbenzenesulfonamide: Lacks the fluorine atoms at the 3 and 5 positions.
Benzenesulfonamide: The parent compound without any substituents.
Uniqueness: 3,5-Difluoro-2-methylbenzenesulfonamide is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and interactions with molecular targets.
Properties
IUPAC Name |
3,5-difluoro-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUIJKQLDRNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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